1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine
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Overview
Description
1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine is a chemical compound characterized by the presence of difluoro and boranamine groups attached to a 2,4,6-tri-tert-butylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine typically involves the reaction of 2,4,6-tri-tert-butylphenylamine with a difluoroborane reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boron-oxygen compounds.
Reduction: Reduction reactions can convert the boranamine group to other functional groups.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like THF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine involves its interaction with specific molecular targets and pathways. The difluoro and boranamine groups can participate in various chemical interactions, such as hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-N-(2,4,6-tri-tert-butylphenyl)boranamine: Characterized by the presence of difluoro and boranamine groups.
2,4,6-Tri-tert-butylphenol: Contains tert-butyl groups and is used as an antioxidant.
N,N′-bis[(2,4,6-tri-tert-butylphenyl)fluoroboryl]ethylenediamine: Features fluoroboryl groups and is used in various chemical applications.
Uniqueness
This compound is unique due to its specific combination of difluoro and boranamine groups attached to a sterically hindered phenyl ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
91915-28-5 |
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Molecular Formula |
C18H30BF2N |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
2,4,6-tritert-butyl-N-difluoroboranylaniline |
InChI |
InChI=1S/C18H30BF2N/c1-16(2,3)12-10-13(17(4,5)6)15(22-19(20)21)14(11-12)18(7,8)9/h10-11,22H,1-9H3 |
InChI Key |
YGJOFQWDTDYGEP-UHFFFAOYSA-N |
Canonical SMILES |
B(NC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)(F)F |
Origin of Product |
United States |
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